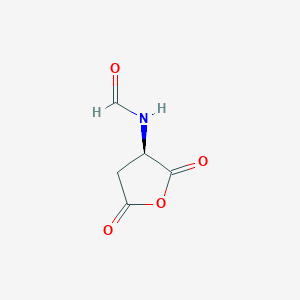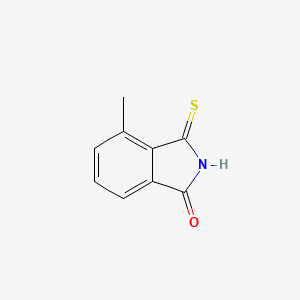![molecular formula C16H20N4O2 B12919929 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide CAS No. 2954-17-8](/img/structure/B12919929.png)
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a phenylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with a suitable propylating agent, followed by the introduction of the phenylacetamide group through an amide bond formation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and structural integrity of the final product.
化学反应分析
Types of Reactions
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of the target compound.
Phenylacetamide: A simpler analog that lacks the pyrimidine ring.
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methylbenzenesulfonamide: A structurally related compound with a sulfonamide group.
Uniqueness
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide is unique due to its specific combination of a pyrimidine ring and a phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
2954-17-8 |
|---|---|
分子式 |
C16H20N4O2 |
分子量 |
300.36 g/mol |
IUPAC 名称 |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-13(15(22)20-16(17)19-11)8-5-9-18-14(21)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H3,17,19,20,22) |
InChI 键 |
ZKFMYEJYQVMJEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)

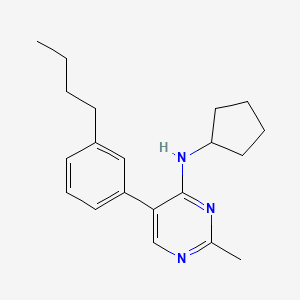
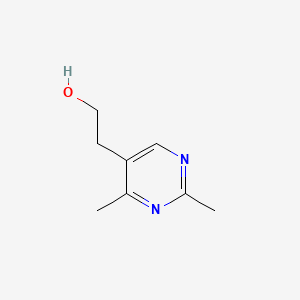



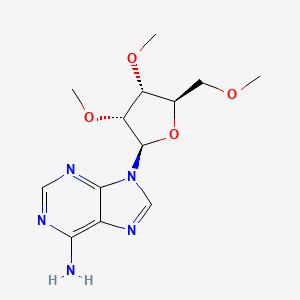
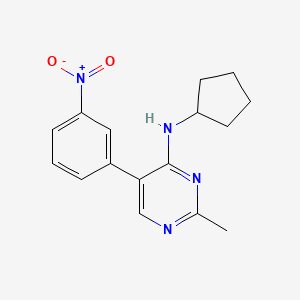
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)

